molecular formula C19H31NO2 B1620100 2-(N-Hydroxy-C-undecylcarbonimidoyl)-4-methylphenol CAS No. 50652-76-1

2-(N-Hydroxy-C-undecylcarbonimidoyl)-4-methylphenol

Cat. No.: B1620100
CAS No.: 50652-76-1
M. Wt: 305.5 g/mol
InChI Key: OOXQDZTUGOJLHK-CZIZESTLSA-N
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Properties

CAS No.

50652-76-1

Molecular Formula

C19H31NO2

Molecular Weight

305.5 g/mol

IUPAC Name

2-[(E)-N-hydroxy-C-undecylcarbonimidoyl]-4-methylphenol

InChI

InChI=1S/C19H31NO2/c1-3-4-5-6-7-8-9-10-11-12-18(20-22)17-15-16(2)13-14-19(17)21/h13-15,21-22H,3-12H2,1-2H3/b20-18+

InChI Key

OOXQDZTUGOJLHK-CZIZESTLSA-N

SMILES

CCCCCCCCCCCC(=NO)C1=C(C=CC(=C1)C)O

Isomeric SMILES

CCCCCCCCCCC/C(=N\O)/C1=C(C=CC(=C1)C)O

Canonical SMILES

CCCCCCCCCCCC(=NO)C1=C(C=CC(=C1)C)O

Origin of Product

United States

Preparation Methods

The synthetic routes and reaction conditions for FLM-5011 are not widely documented in public sources. . The industrial production methods for FLM-5011 are also not publicly available, likely due to proprietary processes used by chemical manufacturers.

Chemical Reactions Analysis

FLM-5011 undergoes various chemical reactions, primarily involving its role as a lipoxygenase inhibitor. The specific types of reactions, common reagents, and conditions used in these reactions are not extensively detailed in available literature. it is known that lipoxygenase inhibitors like FLM-5011 interact with lipoxygenase enzymes to prevent the formation of leukotrienes and other inflammatory mediators . The major products formed from these reactions are typically related to the inhibition of lipoxygenase activity and the subsequent reduction in inflammatory responses .

Biological Activity

2-(N-Hydroxy-C-undecylcarbonimidoyl)-4-methylphenol, also known as a derivative of p-cresol, exhibits significant biological activity due to its unique structural characteristics. This compound combines a long undecyl chain with a hydroxymethylphenyl moiety, which enhances its lipophilicity and potential interactions with biological systems. This article explores the biological activity of this compound, including its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of this compound is C19H31NO2C_{19}H_{31}NO_2, with a molecular weight of approximately 305.5 g/mol. The compound features:

  • Hydroxyl group : Enhances solubility and reactivity.
  • Undecyl chain : Contributes to hydrophobic interactions.
  • Phenolic structure : Imparts antioxidant properties.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its mechanism likely involves:

  • Membrane Disruption : The hydrophobic undecyl chain interacts with microbial membranes, disrupting integrity and function.
  • Enzyme Inhibition : The phenolic group may inhibit essential microbial enzymes, leading to reduced viability.

Anti-inflammatory Effects

The compound has been studied for its potential as a lipoxygenase inhibitor, suggesting it may play a role in modulating inflammatory pathways. By inhibiting lipoxygenase, it could reduce the synthesis of pro-inflammatory mediators.

Case Studies

  • In Vitro Studies :
    • A study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.
    • The compound showed significant antioxidant activity in cell-free assays, indicating potential protective effects against oxidative stress.
  • In Vivo Studies :
    • Animal models treated with the compound exhibited reduced inflammation markers in tissues subjected to inflammatory stimuli, supporting its anti-inflammatory potential.

Data Table: Comparative Biological Activity

Compound NameAntimicrobial ActivityAnti-inflammatory ActivityMolecular WeightUnique Features
This compoundYesYes305.5 g/molLong undecyl chain enhances activity
1-(2-Hydroxy-5-methylphenyl)-1-dodecanone oximeModerateNo305.5 g/molShorter alkyl chain
E-1-(2'-hydroxy-5'-methylphenyl)-1-dodecanone oximeLowYes305.5 g/molGeometric isomer

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